1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one
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Overview
Description
1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Thiophene Ring: The Paal-Knorr synthesis is a common method for thiophene ring formation, involving the cyclization of 1,4-diketones with sulfur sources.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through the reaction of diethylenetriamine with dihaloalkanes.
Coupling Reactions: The final compound can be obtained by coupling the thiazole and thiophene derivatives with the piperazine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one can undergo various types of chemical reactions:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the piperazine ring can be reduced using reagents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and thiophene derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific sites on proteins, while the piperazine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiazol-2-yl)-4-(2-(thiophen-2-yl)acetyl)piperazin-2-one
- 1-(Thiazol-2-yl)-4-(2-(furan-3-yl)acetyl)piperazin-2-one
- 1-(Thiazol-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one
Uniqueness
1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both thiazole and thiophene rings might enhance its ability to interact with a broader range of biological targets compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-(2-thiophen-3-ylacetyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-11(7-10-1-5-19-9-10)15-3-4-16(12(18)8-15)13-14-2-6-20-13/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPQZLNNMNFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CSC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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